

Butane-2-sulfonyl Chloride: A Technical Safety Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butane-2-sulfonyl chloride*

Cat. No.: *B1271410*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for **butane-2-sulfonyl chloride** (CAS No. 4375-72-8). The information is intended to support risk assessment and the implementation of safe handling procedures in a laboratory setting. Due to the limited availability of specific experimental data for this compound, information from related sulfonyl chlorides and established testing protocols is included to provide a thorough safety perspective.

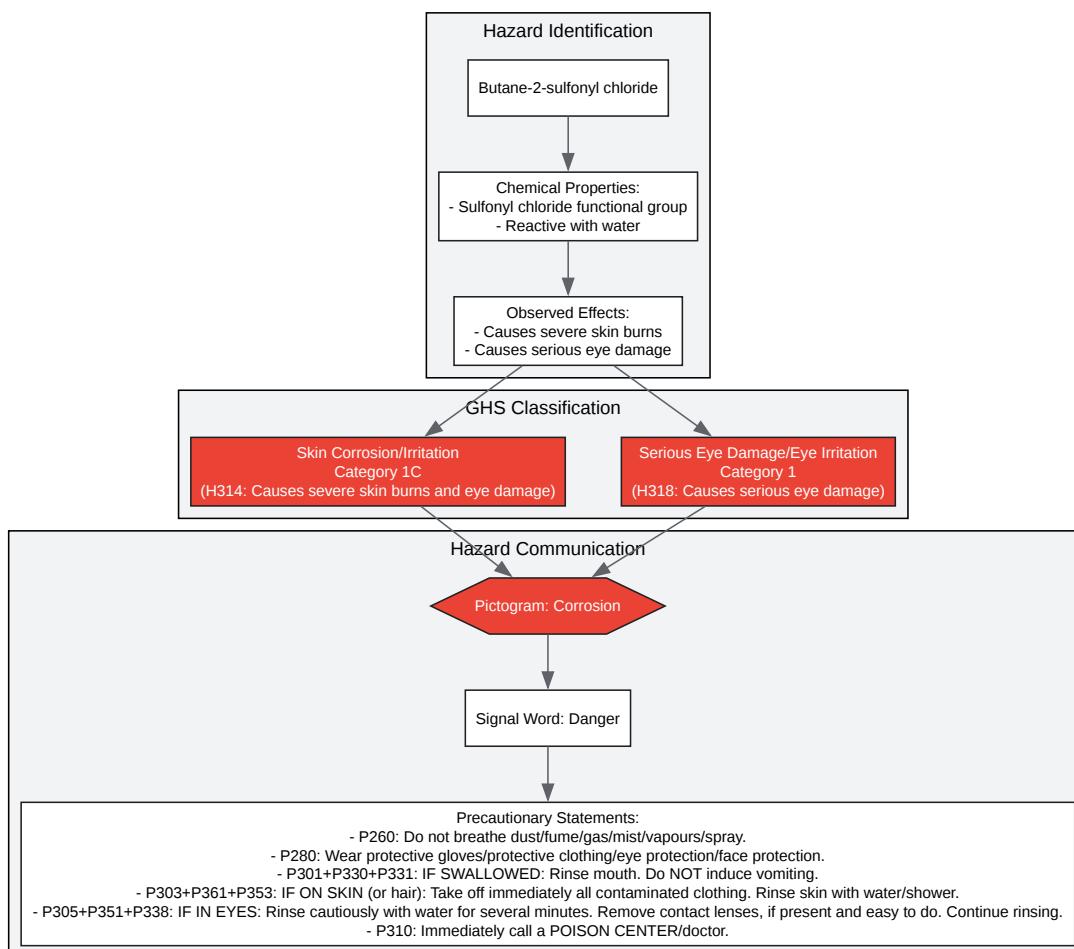
Chemical and Physical Properties

Butane-2-sulfonyl chloride is a colorless liquid that is utilized as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.^[1] Its reactivity with nucleophiles is a key aspect of its utility and also a primary consideration for its safe handling.
^[1]

Property	Value	Source
Molecular Formula	C4H9ClO2S	[1]
Molecular Weight	156.63 g/mol	ChemicalBook
CAS Number	4375-72-8	[1]
Appearance	Colorless to pale yellow liquid	LookChem
Odor	Pungent	LookChem
Density	1.2 ± 0.1 g/cm³	[1]
Boiling Point	195.0 ± 9.0 °C at 760 mmHg	[1]
Flash Point	71.7 ± 18.7 °C	[1]
Refractive Index	1.449	[1]
Water Solubility	Decomposes	LookChem (for 1-Butanesulfonyl chloride)

Toxicological Data

Specific quantitative toxicological data for **butane-2-sulfonyl chloride**, such as LD50 and LC50 values, are not readily available in the public domain. However, based on the reactivity of the sulfonyl chloride functional group and data for analogous compounds, it should be handled as a hazardous substance. Sulfonyl chlorides as a class are known to be corrosive and lachrymatory.


Note: The absence of specific toxicity data necessitates a cautious approach. It is strongly recommended that appropriate toxicological testing be conducted to fully characterize the hazard profile of this compound.

Endpoint	Result	Classification	Source
Acute Oral Toxicity	Data not available	Not classified	
Acute Dermal Toxicity	Data not available	Not classified	
Acute Inhalation Toxicity	Data not available	Not classified	
Skin Corrosion/Irritation	Causes severe skin burns and eye damage.	GHS Category 1C	ChemicalBook
Serious Eye Damage/Irritation	Causes serious eye damage.	GHS Category 1	ChemicalBook

Hazard Identification and GHS Classification

Butane-2-sulfonyl chloride is classified as a corrosive substance. The following diagram illustrates the logical workflow for its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification based on its known hazards.

GHS Classification Workflow for Butane-2-sulfonyl Chloride

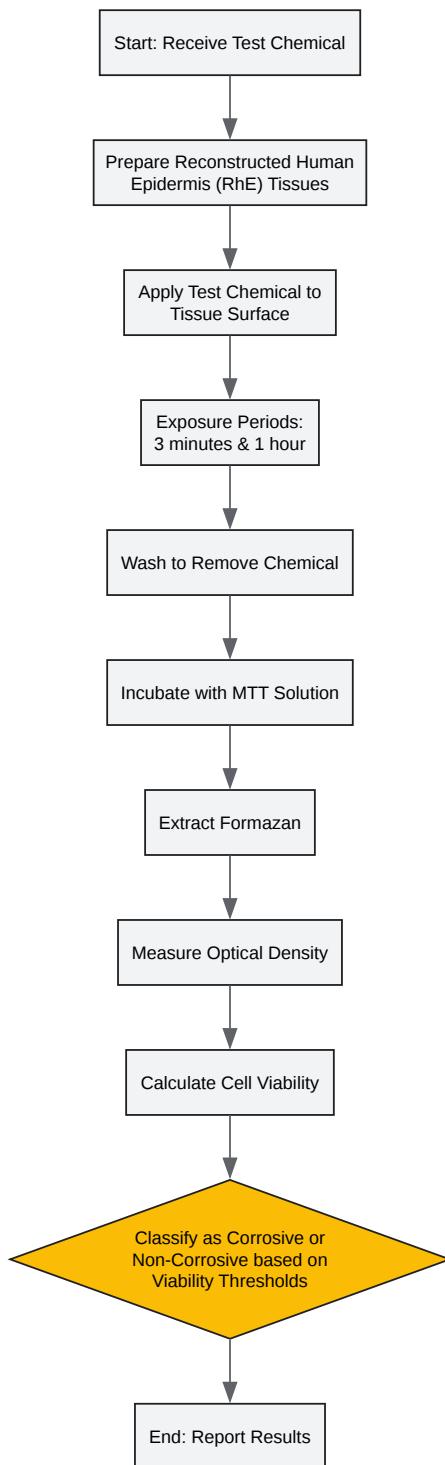
[Click to download full resolution via product page](#)Caption: GHS Classification and Hazard Communication for **Butane-2-sulfonyl Chloride**.

Experimental Protocols

Detailed experimental protocols for determining the toxicological endpoints for sulfonyl chlorides are guided by OECD (Organisation for Economic Co-operation and Development) guidelines. The following are summaries of the methodologies for skin corrosion and eye irritation testing.

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test (OECD TG 431)

This test method is used to predict the skin corrosion potential of a chemical.


Principle: The test utilizes a three-dimensional human epidermis model that mimics the biochemical and physiological properties of the upper layers of human skin. Corrosive chemicals are able to penetrate the stratum corneum and are cytotoxic to the underlying cell layers. Cell viability is measured by the enzymatic conversion of the vital dye MTT to a blue formazan salt, which is then quantified.

Methodology:

- **Tissue Preparation:** Reconstituted human epidermis tissues are pre-incubated to ensure tissue integrity.
- **Chemical Application:** A defined amount of the test chemical (**butane-2-sulfonyl chloride**) is applied topically to the surface of the tissue.
- **Exposure and Incubation:** The tissues are exposed to the chemical for specific time points (e.g., 3 minutes and 1 hour). Following exposure, the chemical is removed by washing.
- **MTT Assay:** The tissues are incubated with MTT solution. Viable cells will reduce the MTT into a blue formazan precipitate.
- **Extraction and Measurement:** The formazan is extracted from the tissues, and the optical density is measured using a spectrophotometer.
- **Data Analysis:** Cell viability is calculated relative to negative controls. Classification as corrosive is based on the reduction in cell viability below certain thresholds at the specified

time points.

OECD TG 431: In Vitro Skin Corrosion Test Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the OECD TG 431 in vitro skin corrosion test.

Acute Eye Irritation/Corrosion (OECD TG 405)

This in vivo test is designed to determine the potential of a substance to cause irritation or corrosion to the eye.

Principle: The test substance is applied to the eye of an experimental animal, and the effects on the cornea, iris, and conjunctiva are observed and graded at specific intervals.

Methodology:

- **Animal Selection:** Healthy, young adult albino rabbits are used.
- **Dosing:** A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control.
- **Observation:** The eyes are examined at 1, 24, 48, and 72 hours after application. The observation period may be extended up to 21 days to assess the reversibility of any effects.
- **Scoring:** Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored according to a standardized grading system.
- **Classification:** The classification of the substance as an irritant or corrosive is based on the severity and reversibility of the observed ocular lesions.

Stability and Reactivity

Sulfonyl chlorides are generally reactive compounds.

- **Reactivity with Water:** **Butane-2-sulfonyl chloride** is expected to react with water, potentially violently, to produce hydrochloric acid and the corresponding sulfonic acid. Therefore, it should be handled in a dry environment and stored away from moisture.
- **Incompatible Materials:** Avoid contact with strong oxidizing agents, strong bases, alcohols, and amines.

- Hazardous Decomposition Products: Upon decomposition, it may produce hazardous gases such as hydrogen chloride and oxides of sulfur.

Fire-Fighting Measures

- Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[\[2\]](#)
Do not use a direct water stream as it may react with the substance and spread the fire.
- Specific Hazards Arising from the Chemical: The substance is combustible. In case of fire, poisonous gases such as hydrogen chloride and sulfur oxides may be produced.
- Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Handling and Storage

- Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing vapors or mists.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials and sources of ignition.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. The material may be considered a hazardous waste.

This guide is intended for informational purposes and should not be considered a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. Researchers are urged to consult the most current SDS for **butane-2-sulfonyl chloride** and to conduct a thorough risk assessment before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. groups.chem.ubc.ca [groups.chem.ubc.ca]
- To cite this document: BenchChem. [Butane-2-sulfonyl Chloride: A Technical Safety Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1271410#butane-2-sulfonyl-chloride-safety-data-sheet]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com